2,5-Dibromo-N-methoxy-N-methylbenzamide

Epigenetics Bromodomain inhibition Target selectivity

Researchers developing selective ATAD2 bromodomain probes face challenges with off-target effects. 2,5-Dibromo-N-methoxy-N-methylbenzamide (CAS 1504563-06-7) addresses this need with a Kd of 158 nM for ATAD2 and >630-fold selectivity over BAZ2A, enabling unambiguous target engagement studies. Its differential ortho/meta bromine reactivity supports sequential Suzuki couplings for rapid biaryl library synthesis. As a yellow-to-white solid (mp 88-92 °C) with a Wiley Registry MS fingerprint (exact mass 320.900005 g/mol), it ensures analytical QC confidence. Available in standard pack sizes (10 mg to bulk) with global shipping.

Molecular Formula C9H9Br2NO2
Molecular Weight 322.98 g/mol
Cat. No. B14122165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-N-methoxy-N-methylbenzamide
Molecular FormulaC9H9Br2NO2
Molecular Weight322.98 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=C(C=CC(=C1)Br)Br)OC
InChIInChI=1S/C9H9Br2NO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3
InChIKeyJUGYPRCHZHNGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-N-methoxy-N-methylbenzamide: Technical Profile


2,5-Dibromo-N-methoxy-N-methylbenzamide (CAS 1504563-06-7) is a substituted benzamide derivative classified within the Weinreb amide family, characterized by a 2,5-dibromo substitution pattern on the phenyl ring [1]. This compound presents as a yellow to white solid with a melting point range of 88–92 °C and a molecular weight of 322.98 g/mol . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where the dibromo substitution enables sequential or regioselective cross-coupling reactions [2].

Why Generic Analogs Cannot Substitute This Compound


The specific 2,5-dibromo substitution pattern in 2,5-Dibromo-N-methoxy-N-methylbenzamide confers distinct reactivity and selectivity profiles that are not replicated by other regioisomers or mono-brominated analogs [1]. In cross-coupling applications, the differential electronic and steric environments of the ortho (C2) and meta (C5) bromine atoms dictate the sequence and efficiency of sequential Suzuki-Miyaura couplings, a critical factor for building complex molecular architectures [2]. Similarly, in biological screening contexts, the precise spatial orientation of bromine atoms significantly influences bromodomain binding affinity and selectivity, with the 2,5-pattern demonstrating a unique profile against ATAD2 and BAZ2A relative to other bromodomain targets . Simple replacement with a 3,5-dibromo, 2,3-dibromo, or mono-bromo benzamide would therefore yield divergent synthetic outcomes and biological activity, undermining project reproducibility and downstream success.

Quantifiable Differentiation Evidence


ATAD2 Bromodomain Selectivity

2,5-Dibromo-N-methoxy-N-methylbenzamide exhibits a Kd of 158 nM for the ATAD2 bromodomain, which is approximately 630-fold more potent than its affinity for the BAZ2A bromodomain (Kd < 100,000 nM) [1]. In contrast, the 3,5-dibromo analog (3,5-Dibromo-N-methoxy-N-methylbenzamide) shows a markedly different selectivity profile, with a Kd of 3.30E+3 nM for the BRD4 BD1 bromodomain [2]. This indicates that the 2,5-substitution pattern is a critical determinant of ATAD2 vs. BRD4/BAZ2A selectivity.

Epigenetics Bromodomain inhibition Target selectivity

Physical Form and Handling

2,5-Dibromo-N-methoxy-N-methylbenzamide is a yellow to white solid with a melting point of 88–92 °C . In contrast, the mono-brominated analog 4-Bromo-N-methoxy-N-methylbenzamide (CAS 192436-83-2) is a liquid at standard room temperature (20 °C) [1]. This fundamental difference in physical state impacts shipping, storage, and handling protocols.

Chemical procurement Physical properties Inventory management

Mass Spectrometry Identification

The compound's identity can be unequivocally confirmed via GC-MS, with a reference exact mass of 320.900005 g/mol available in the Wiley Registry of Mass Spectral Data 2023 [1]. This is distinct from the exact mass of the 4-bromo analog (C9H10BrNO2), which is 243.99 g/mol, and the 2,3-dibromo analog (C9H9Br2NO2), which shares the same molecular formula but exhibits a different retention time and fragmentation pattern [2].

Analytical chemistry Quality control Spectral libraries

Regioselective Cross-Coupling Reactivity

The 2,5-dibromo substitution pattern in 2,5-Dibromo-N-methoxy-N-methylbenzamide is designed for sequential Suzuki-Miyaura cross-coupling reactions . The ortho-bromine (C2) is generally more reactive than the meta-bromine (C5) due to electronic and steric effects, allowing for a first coupling at the 2-position followed by a second coupling at the 5-position to build differentiated biaryl systems [1]. This is a key advantage over symmetrical 3,5-dibromo isomers, where both bromine atoms are electronically equivalent and cannot be differentiated without additional synthetic steps.

Organic synthesis Cross-coupling Medicinal chemistry

High-Value Application Scenarios


ATAD2 Bromodomain Chemical Probe Development

2,5-Dibromo-N-methoxy-N-methylbenzamide is a suitable starting point for developing selective chemical probes targeting the ATAD2 bromodomain. The 158 nM Kd for ATAD2 and the >630-fold selectivity window over BAZ2A [1] provide a foundation for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers can utilize this compound to investigate ATAD2's role in chromatin biology and cancer without confounding effects from BRD4 or BAZ2A inhibition.

Sequential Suzuki-Miyaura Coupling for Biaryl Libraries

The differential reactivity of the ortho and meta bromine atoms in 2,5-Dibromo-N-methoxy-N-methylbenzamide makes it an ideal building block for the rapid generation of unsymmetrical biaryl libraries [2]. A typical workflow involves a first Suzuki coupling with an arylboronic acid at the more reactive 2-position, followed by a second coupling with a different boronic acid at the 5-position. This approach is particularly valuable in medicinal chemistry for exploring diverse chemical space around a core scaffold.

QC and Analytical Reference Standard

With its well-defined physical properties (solid, mp 88–92 °C) and a high-resolution mass spectral fingerprint in the Wiley Registry (exact mass 320.900005 g/mol) [1][3], 2,5-Dibromo-N-methoxy-N-methylbenzamide serves as a reliable reference standard for analytical method development and quality control. Analytical chemists can use the compound to calibrate GC-MS instruments, validate synthetic batches, or confirm the identity of reaction products in complex mixtures.

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